In-Depth Technical Guide: 2-Aminoethyl N,N-Dimethylcarbamate Hydrochloride (CAS: 1955548-49-8) in Medicinal Chemistry and Bioconjugation
In-Depth Technical Guide: 2-Aminoethyl N,N-Dimethylcarbamate Hydrochloride (CAS: 1955548-49-8) in Medicinal Chemistry and Bioconjugation
Executive Summary
In modern drug discovery and bioconjugation, the strategic selection of bifunctional building blocks is critical for developing robust structure-activity relationship (SAR) libraries. 2-Aminoethyl N,N-dimethylcarbamate hydrochloride (CAS: 1955548-49-8) serves as a highly versatile, orthogonally functionalized scaffold [1].
This molecule features two critical domains:
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The N,N-Dimethylcarbamate Moiety: A metabolically stable pharmacophore frequently utilized to enhance hydrogen bonding, modulate lipophilicity, and directly interact with enzymatic targets such as cholinesterases [2].
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The Primary Amine (Hydrochloride Salt): A highly reactive nucleophilic handle primed for downstream amide coupling, reductive amination, or sulfonylation, stabilized as an HCl salt to prevent autolysis and ensure long-term shelf stability .
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications, providing a deep dive into the physicochemical rationale, mechanistic synthesis, and self-validating analytical protocols required to utilize this scaffold effectively.
Physicochemical Profiling & Structural Logic
The physical properties of a building block dictate its handling, solubility, and reactivity in high-throughput synthesis workflows. The quantitative data for CAS 1955548-49-8 is summarized below [3].
| Property | Value | Structural & Experimental Rationale |
| Chemical Name | 2-Aminoethyl N,N-dimethylcarbamate hydrochloride | Bifunctional scaffold containing a protected terminal alcohol (as a carbamate) and a reactive amine. |
| CAS Registry Number | 1955548-49-8 | Definitive global identifier for procurement and literature tracking. |
| Molecular Formula | C5H13ClN2O2 | Accounts for the free base (C5H12N2O2) plus the HCl counterion. |
| Molecular Weight | 168.62 g/mol | Low molecular weight ensures high ligand efficiency (LE) when integrated into larger drug candidates. |
| Free Base Exact Mass | 132.16 g/mol | Critical for LC-MS validation (expected [M+H]+ at m/z 133.1). |
| Appearance | White to off-white powder | Indicates high purity; discoloration often signifies free-base oxidation. |
| Storage Temperature | 4°C (Desiccated) | Prevents hygroscopic moisture absorption which can complicate anhydrous coupling reactions. |
Causality of the Salt Form: Why is this building block supplied and synthesized as a hydrochloride salt rather than a free base? The primary amine of the free base is highly nucleophilic. Over time, in a concentrated state, intermolecular nucleophilic attack on the carbamate carbonyl could lead to polymerization or degradation. The HCl salt protonates the amine, rendering it non-nucleophilic, thereby granting the compound indefinite shelf stability while dramatically enhancing its solubility in polar solvents like water and methanol.
Mechanistic Synthesis & Causality in Experimental Choices
The synthesis of 2-aminoethyl N,N-dimethylcarbamate hydrochloride must be approached with orthogonal protection strategies to prevent unwanted side reactions (e.g., urea formation). The following step-by-step methodology is designed as a self-validating system , where physical observations directly correlate to reaction progress.
Phase 1: Selective N-Protection
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Protocol: Dissolve ethanolamine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.2 eq) and cool to 0°C. Slowly add di-tert-butyl dicarbonate (Boc2O, 1.05 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.
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Causality & Logic: The primary aliphatic amine (pKa ~9.5) is significantly more nucleophilic than the primary alcohol. By strictly controlling the stoichiometry and maintaining a low initial temperature, Boc2O selectively reacts with the amine to form N-Boc-ethanolamine. This orthogonal protection is mandatory; without it, the subsequent addition of carbamoyl chloride would yield a complex mixture of poly-ureas.
Phase 2: O-Carbamoylation
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Protocol: Dissolve the purified N-Boc-ethanolamine (1.0 eq) in anhydrous tetrahydrofuran (THF). At 0°C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until gas evolution ceases. Add N,N-dimethylcarbamoyl chloride (1.1 eq) dropwise. Reflux for 4 hours.
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Causality & Self-Validation: NaH is chosen to quantitatively deprotonate the hydroxyl group, forming a highly reactive alkoxide. This step is self-validating : the visible evolution of hydrogen gas ( H2 ) confirms active deprotonation. Once bubbling ceases, the alkoxide is fully formed and ready to attack the hard electrophilic carbonyl of the N,N-dimethylcarbamoyl chloride, displacing the chloride leaving group.
Phase 3: Deprotection and Salt Precipitation
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Protocol: Isolate the Boc-protected intermediate and dissolve it in a minimal volume of anhydrous diethyl ether. Add 4M HCl in dioxane (5.0 eq) at room temperature. Stir vigorously for 2 hours. Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum.
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Causality & Self-Validation: The highly acidic environment cleaves the tert-butyl carbamate (Boc) group. This reaction is driven to absolute completion by Le Chatelier’s principle due to the release of isobutylene and carbon dioxide gases. Simultaneously, the newly freed amine is immediately protonated by the HCl. Because the resulting hydrochloride salt is highly polar, it crashes out of the non-polar ethereal solvent. This provides a self-purifying mechanism , allowing the isolation of analytically pure CAS 1955548-49-8 via simple filtration.
Synthetic workflow and downstream functionalization of CAS 1955548-49-8.
Analytical Validation Protocol
To ensure absolute trustworthiness in your synthetic pipeline, the isolated scaffold must be validated using the following orthogonal techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS)
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Protocol: Analyze the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile (supplemented with 0.1% Formic Acid). Utilize Electrospray Ionization in positive mode (ESI+).
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Validation Logic: In solution, the hydrochloride salt dissociates. The free base (Exact Mass = 132.16 Da) is protonated by the formic acid in the mobile phase. The system is validated by the presence of a dominant [M+H]+ peak at m/z 133.1 . A single sharp peak in the UV chromatogram (210 nm) confirms the absence of organic impurities.
Proton Nuclear Magnetic Resonance (1H NMR, D2O)
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Protocol: Dissolve 5-10 mg of the product in 0.5 mL of Deuterium Oxide ( D2O ).
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Validation Logic:
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δ ~2.9 ppm (singlet, 6H): Confirms the intact N,N-dimethyl group.
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δ ~3.3 ppm (triplet, 2H): Corresponds to the −CH2− adjacent to the protonated amine.
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δ ~4.3 ppm (triplet, 2H): Corresponds to the −CH2− adjacent to the carbamate oxygen (deshielded by the electronegative oxygen atom).
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Critical Check: The complete absence of a massive singlet at ~1.4 ppm validates the total removal of the Boc protecting group.
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Applications in Scaffold Derivatization & Drug Discovery
The true value of 2-aminoethyl N,N-dimethylcarbamate hydrochloride lies in its downstream applications.
1. Medicinal Chemistry & Pharmacophore Integration: Organic carbamates are highly privileged structures in medicinal chemistry. They offer superior metabolic stability compared to standard esters, resisting rapid hydrolysis by plasma esterases [2]. Furthermore, the N,N-dimethylcarbamate group is a known pharmacophore for interacting with the catalytic triad of cholinesterases. Recent literature highlights the use of N,N-dimethylcarbamate derivatives in the synthesis of novel pyrazolopyrimidinone derivatives acting as dual inhibitors of Phosphodiesterase 9A (PDE9A) and butyrylcholinesterase (BuChE) for the treatment of Alzheimer's Disease [4].
2. Bioconjugation & Library Generation: To utilize this scaffold in library generation, the hydrochloride salt is typically neutralized in situ using a non-nucleophilic base (e.g., DIPEA) during the coupling step. The liberated primary amine can then be rapidly conjugated to diverse carboxylic acids using standard coupling reagents (HATU, EDC/NHS) to generate massive libraries of amide-linked carbamate derivatives for high-throughput screening.
References
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Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: NIH PubMed Central (PMC) URL: [Link]
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Title: Discovery of Novel Pyrazolopyrimidinone Derivatives as Phosphodiesterase 9A Inhibitors Capable of Inhibiting Butyrylcholinesterase for Treatment of Alzheimer's Disease Source: ACS Publications URL: [Link]
